molecular formula C31H43N3Na10O49S8 B1673533 Fondaparinux sodium CAS No. 114870-03-0

Fondaparinux sodium

Cat. No. B1673533
M. Wt: 1728.1 g/mol
InChI Key: XEKSTYNIJLDDAZ-JASSWCPGSA-D
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor . It is a synthetic glucopyranoside with antithrombotic activity . Fondaparinux sodium selectively binds to antithrombin III, thereby potentiating the innate neutralization of activated factor X (Factor Xa) by antithrombin . Neutralization of Factor Xa inhibits its activity and interrupts the blood coagulation cascade, thereby preventing thrombin formation and thrombus development .


Synthesis Analysis

The practical formal synthesis of the anticoagulant drug fondaparinux sodium was accomplished using an optimized modular synthetic strategy . The strategy involved a convergent [3 + 2] coupling approach, with excellent stereoselectivity in every step of glycosylation from the monosaccharide building blocks . Efficient routes to the syntheses of these fully functionalized building blocks were developed, minimizing oligosaccharide stage functional-group modifications .


Molecular Structure Analysis

Fondaparinux sodium is a synthetic pentasaccharide representing the high affinity antithrombin III binding site in heparin . The single crystal X-ray structure of Fondaparinux sodium is reported, unequivocally confirming both structure and absolute configuration .


Chemical Reactions Analysis

Fondaparinux sodium is a synthetic pentasaccharide that mediates the interaction of heparin with antithrombins and inhibits factor Xa . It is used for prevention of venous thromboembolism after surgery .

Scientific Research Applications

Pharmacokinetics and Mechanism of Action

Fondaparinux sodium, a synthetic factor Xa inhibitor, exhibits a favorable pharmacokinetic profile with 100% bioavailability and rapid, complete absorption in healthy volunteers. This drug is highly and specifically bound to antithrombin III (ATIII) in plasma, suggesting minimal interaction with other drugs through displacement from plasma proteins. The pharmacokinetic properties of fondaparinux, including its distribution volume limited to blood volume and lack of metabolism, are significant in its effectiveness for thrombotic disorders (Donat et al., 2002) (Paolucci et al., 2002).

Therapeutic Applications Beyond Anticoagulation

Fondaparinux's role extends beyond typical anticoagulation. It is being explored in acute coronary syndromes, bariatric surgery, in patients with vaccine-induced thrombotic thrombocytopenia, and in pregnant women intolerant to other anticoagulants. The emerging data support the inclusion of fondaparinux in various guidelines under different conditions, reflecting its growing therapeutic significance (Bauersachs, 2023).

Antithrombotic Properties

As the first of a new class of antithrombotic agents, fondaparinux differs structurally and functionally from heparin and low-molecular-weight heparin. Its properties, such as a fixed dose without monitoring and selective factor Xa inhibition, position it as a distinct and effective option in the management of venous and arterial thrombosis (Walenga et al., 2005).

Pharmacological and Clinical Research

Extensive pharmacological and clinical research underpins fondaparinux's therapeutic use. Studies encompass its pharmacokinetics, pharmacodynamics, clinical efficacy, and safety in various conditions including venous thromboembolism and acute coronary syndromes. The insights from these studies aid in understanding its role as an alternative to traditional anticoagulants (Delavenne et al., 2014).

Safety and Tolerability

The safety and tolerability of fondaparinux, particularly in relation to bleeding risks, have been a focus of research. Its usage in specific patient populations, such as those undergoing major surgeries,has been scrutinized to ensure optimal outcomes. Studies have confirmed that fondaparinux is generally well tolerated, with a safety profile comparable to enoxaparin in patients undergoing major orthopedic surgery. These findings are crucial for clinicians in balancing efficacy with safety in various therapeutic contexts (Robinson & Wellington, 2022).

Fondaparinux in Specific Patient Groups

Research has also delved into the use of fondaparinux in specific patient groups, such as during pregnancy or in individuals with specific health conditions like heparin-induced thrombocytopenia. These studies have broadened the understanding of fondaparinux's applicability and safety across diverse patient demographics (Rentz et al., 2011).

Analytical Methods in Fondaparinux Research

Analytical methods play a crucial role in fondaparinux research. The development of sensitive and rapid assays for fondaparinux in biological matrices contributes to the understanding of its pharmacokinetics and assists in specific pharmacokinetics or safety studies (Paolucci et al., 2003).

Structural and Physical Characterization

The structural and physical characterization of fondaparinux has been detailed in studies employing techniques like NMR and single crystal X-ray analysis. These comprehensive characterizations contribute to the quality control and assurance of the anticoagulant drug (de Wildt et al., 2017).

Future Directions

In the last decade, the real-world use of fondaparinux has been explored in other conditions such as acute coronary syndromes, bariatric surgery, in patients developing vaccine-induced immune thrombotic thrombocytopenia (VITT) and in pregnant women with heparin-induced thrombocytopenia (HIT), or those intolerant to low molecular weight heparins (LMWH) . The emerging data from these studies have culminated in recent updates in the guidelines that recommend the use of fondaparinux under various conditions .

properties

IUPAC Name

decasodium;(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-5-sulfonatooxyoxan-3-yl]oxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-10/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)[O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43N3Na10O49S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027612
Record name Fondaparinux sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1728.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fondaparinux sodium

CAS RN

114870-03-0
Record name Fondaparinux sodium [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114870030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fondaparinux sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FONDAPARINUX SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0Q6N9USOZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fondaparinux sodium
Reactant of Route 2
Fondaparinux sodium
Reactant of Route 3
Fondaparinux sodium
Reactant of Route 4
Fondaparinux sodium
Reactant of Route 5
Fondaparinux sodium
Reactant of Route 6
Fondaparinux sodium

Citations

For This Compound
2,410
Citations
SJ Keam, KL Goa - Drugs, 2002 - Springer
▴ Fondaparinux sodium, a selective factor Xa inhibitor, is the first in a new class of antithrombotics. It binds selectively with high affinity to antithrombin III and specifically catalyses the …
Number of citations: 89 link.springer.com
F Donat, JP Duret, A Santoni, R Cariou… - Clinical …, 2002 - Springer
… Objective: Fondaparinux sodium is the first in a new class of … The pharmacokinetics of fondaparinux sodium were … Fondaparinux sodium was almost completely excreted in urine …
Number of citations: 229 link.springer.com
RM Bauersachs - Journal of Cardiovascular Pharmacology …, 2023 - journals.sagepub.com
… Fondaparinux sodium is a chemically synthesized selective factor Xa inhibitor approved for … updates in the recommendations of various guidelines on the use of fondaparinux sodium. …
Number of citations: 7 journals.sagepub.com
DM Robinson, K Wellington - American journal of cardiovascular drugs, 2005 - Springer
Fondaparinux sodium (fondaparinux) is a synthetic sulfated pentasaccharide anticoagulant developed from the antithrombin binding moiety of heparin. Through the activation of …
Number of citations: 26 link.springer.com
KA Bauer - American journal of health-system pharmacy, 2001 - academic.oup.com
… Abstract: The pharmacology and mechanism of action of fondaparinux sodium are described. Fondaparinux sodium is the first agent of a new class of anticoagulants that selectively …
Number of citations: 95 academic.oup.com
F Paolucci, MC Claviés, F Donat, J Necciari - Clinical pharmacokinetics, 2002 - Springer
… Non-protein-bound fondaparinux sodium was determined using a validated … fraction of fondaparinux sodium and its binding parameters. Results: At steady state, fondaparinux sodium at …
Number of citations: 88 link.springer.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2002 - journals.sagepub.com
Each month, subscribers to The Formulary ® Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late Phase III trials. The …
Number of citations: 2 journals.sagepub.com
A Kumar, A Talwar, JF Farley, J Muzumdar… - Journal of the …, 2019 - Am Heart Assoc
Background Fondaparinux sodium has been compared with low‐molecular‐weight heparins ( LMWH ) in randomized controlled trials for perioperative surgical thromboprophylaxis. …
Number of citations: 20 www.ahajournals.org
X Dai, W Liu, Q Zhou, C Cheng, C Yang… - The Journal of …, 2016 - ACS Publications
… (7, 8) Indeed, fondaparinux sodium and other heparin … the total synthesis of fondaparinux sodium in 22 linear steps from … describe the formal synthesis of fondaparinux sodium using a [3 …
Number of citations: 35 pubs.acs.org
MF Barginear, RJ Gralla, TP Bradley, SS Ali… - Supportive Care in …, 2012 - Springer
… All patients received fixed doses of subcutaneous fondaparinux sodium (Glaxo Smith Kline … block design, to either fondaparinux sodium or fondaparinux sodium with a VCF. The study …
Number of citations: 87 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.